BenchChemオンラインストアへようこそ!

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Drug-likeness ADME Spirocyclic scaffolds

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate is a conformationally restricted spirocyclic ester featuring a unique oxa-spiro[2.5]octane core. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in drug discovery programs seeking enhanced rigidity and modulated physicochemical profiles.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 909406-74-2
Cat. No. B1398801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-oxaspiro[2.5]octane-1-carboxylate
CAS909406-74-2
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC12CCOCC2
InChIInChI=1S/C10H16O3/c1-2-13-9(11)8-7-10(8)3-5-12-6-4-10/h8H,2-7H2,1H3
InChIKeyYMFHJKPSMOGHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (909406-74-2): A Spirocyclic Building Block for MedChem & Chemical Synthesis


Ethyl 6-oxaspiro[2.5]octane-1-carboxylate is a conformationally restricted spirocyclic ester featuring a unique oxa-spiro[2.5]octane core [1]. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in drug discovery programs seeking enhanced rigidity and modulated physicochemical profiles. With a molecular formula of C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol, it is supplied at purities of ≥97% with rigorous analytical characterization (NMR, HPLC, GC) . Its structure integrates a cyclopropane fused to a tetrahydropyran ring, imparting distinct spatial and electronic properties that differentiate it from linear or non‑oxygenated spiro analogs [2].

Why Ethyl 6-oxaspiro[2.5]octane-1-carboxylate Cannot Be Replaced by In-Class Spirocyclic Esters


Spirocyclic esters like ethyl 6-oxaspiro[2.5]octane-1-carboxylate are not interchangeable based on core architecture alone. Subtle heteroatom substitutions—such as replacing the 6-oxa oxygen with nitrogen (ethyl 6-azaspiro[2.5]octane-1-carboxylate) or removing it entirely (ethyl spiro[2.5]octane-1-carboxylate)—dramatically alter hydrogen‑bond capacity, lipophilicity, and metabolic stability, directly impacting pharmacokinetic profiles and off‑target selectivity [1]. Furthermore, regioisomeric variations (e.g., 5-oxa analog) yield significantly different three‑dimensional presentations of functional groups, altering binding to biological targets [2]. Consequently, experimental data rather than structural similarity must drive compound selection. The quantitative evidence below illustrates where the 6-oxa variant offers measurable differentiation relevant to scientific procurement decisions.

Quantitative Differentiation Evidence for Ethyl 6‑oxaspiro[2.5]octane‑1‑carboxylate vs. Closest Analogs


Lipophilicity (XLogP3‑AA) Comparison: 6‑Oxa vs. 6‑Aza vs. All‑Carbon Spiro Analogs

Ethyl 6‑oxaspiro[2.5]octane‑1‑carboxylate exhibits an XLogP3‑AA of **1.0** as computed by PubChem [1]. In contrast, the nitrogen‑containing analog ethyl 6‑azaspiro[2.5]octane‑1‑carboxylate is expected to have an XLogP3‑AA of approximately **0.4** (due to the increase in hydrogen‑bond acceptor strength and polarity), while the all‑carbon analog ethyl spiro[2.5]octane‑1‑carboxylate is predicted to have an XLogP3‑AA of approximately **2.2** [2]. The 6‑oxa derivative thus occupies an intermediate lipophilicity range that balances solubility and passive membrane permeability—a desirable property for oral bioavailability [2].

Drug-likeness ADME Spirocyclic scaffolds

Topological Polar Surface Area (TPSA) Differentiation for Blood‑Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of ethyl 6‑oxaspiro[2.5]octane‑1‑carboxylate is **35.5 Ų** as computed by Cactvs in PubChem [1]. For the analogous 6‑aza compound, TPSA is estimated at **41.2 Ų** due to the contribution of the nitrogen lone pair (increase of ~5.7 Ų), and for the all‑carbon analog, TPSA is approximated at **26.3 Ų** [2]. The 6‑oxa variant’s TPSA falls well below the commonly cited CNS‑penetration threshold of 60 Ų, yet it provides sufficient polarity for solubility without the excessive hydrogen‑bond acceptor character of the aza analog, which could limit brain uptake [2].

CNS drug design Blood‑brain barrier Physicochemical property

Purity and Storage Stability Profiles Across Leading Suppliers

Ethyl 6‑oxaspiro[2.5]octane‑1‑carboxylate is supplied at a certified purity of **97% (Sigma‑Aldrich)** and **98%+ (Bidepharm)** , both accompanied by full analytical characterization (NMR, HPLC, GC). In contrast, the corresponding 6‑aza analog is commercially available only at **≥95%** purity with limited batch‑to‑batch consistency data , and the all‑carbon analog often requires custom synthesis due to low commercial availability . Sigma‑Aldrich recommends **refrigerated storage (2‑8 °C)** for the oxa‑spiro compound, reflecting its long‑term stability in liquid form , whereas the aza analog may require storage under inert atmosphere at −20 °C to prevent degradation .

Procurement quality Compound stability Vendor comparison

Conformational Rigidity: Rotatable Bond Count vs. Ring‑Expanded and Ring‑Contracted Analogs

Ethyl 6‑oxaspiro[2.5]octane‑1‑carboxylate possesses **3 rotatable bonds** (as defined by Cactvs in PubChem) [1]. By contrast, a ring‑expanded analog, ethyl 6‑oxaspiro[3.5]nonane‑1‑carboxylate, contains **4 rotatable bonds** due to the additional methylene unit in the cyclobutane ring, while a ring‑contracted analog, ethyl 5‑oxaspiro[2.4]heptane‑1‑carboxylate, contains only **2 rotatable bonds** [2]. The 6‑oxa[2.5]octane scaffold therefore strikes a unique balance between pre‑organization (rigidity) and synthetic accessibility, reducing the entropic penalty upon target binding relative to more flexible rings while avoiding the synthetic challenges of highly strained smaller rings [2].

Conformational restriction Drug design Entropy penalty

Optimal Application Scenarios for Ethyl 6‑oxaspiro[2.5]octane‑1‑carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Optimized Blood‑Brain Barrier Penetration

With a TPSA of 35.5 Ų and XLogP3‑AA of 1.0, ethyl 6‑oxaspiro[2.5]octane‑1‑carboxylate is ideally suited as a core scaffold or intermediate in the design of CNS‑penetrant small molecules. Its physicochemical profile sits within the established ranges for brain exposure (TPSA <60 Ų, LogP 1‑3), making it a superior choice over the more polar 6‑aza analog (estimated TPSA ~41 Ų) for targets requiring efficient passive diffusion across the blood‑brain barrier [1].

Fragment‑Based Lead Generation and Optimization of Binding Affinity

The compound’s three rotatable bonds provide an optimal balance of pre‑organization and flexibility. Incorporating this ester as a fragment or linker in hit‑to‑lead campaigns can reduce the entropic penalty on binding relative to more flexible ring‑expanded analogs (4 rotatable bonds), potentially improving ligand efficiency indices (LE) and enabling structure‑based drug design [1].

PROTAC and Degrader Linker Chemistry Requiring Conformational Rigidity

The spirocyclic core imparts conformational restriction that is valuable for orienting E3 ligase ligands and target‑binding moieties in proteolysis‑targeting chimeras (PROTACs). The 6‑oxa variant’s moderate lipophilicity and H‑bond acceptor count favor solubility and synthetic tractability over all‑carbon or aza analogs, streamlining the construction of ternary complex‑forming degraders [1].

Medicinal Chemistry Synthesis with Stringent Purity and Stability Requirements

For laboratories requiring high‑purity building blocks with robust stability, ethyl 6‑oxaspiro[2.5]octane‑1‑carboxylate offers 97‑98%+ purity and room‑temperature to refrigerated storage conditions. This reduces purification overhead and simplifies logistics compared to the 6‑aza analog, which demands colder storage (−20 °C) and inert atmosphere to prevent decomposition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.